Ethyl 6-heptenoate

Description

Properties

IUPAC Name |

ethyl hept-6-enoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H16O2/c1-3-5-6-7-8-9(10)11-4-2/h3H,1,4-8H2,2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FTJATNSAFIFEDU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)CCCCC=C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H16O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60339964 | |

| Record name | Ethyl 6-heptenoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60339964 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

156.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

25118-23-4 | |

| Record name | Ethyl 6-heptenoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60339964 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Ethyl 6-heptenoate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to the Chemical Properties and Structure of Ethyl 6-Heptenoate

For Distribution To: Researchers, Scientists, and Drug Development Professionals

Abstract

Ethyl 6-heptenoate, a bifunctional molecule possessing both an ester and a terminal alkene, represents a versatile building block in modern organic synthesis. Its unique structural features allow for a diverse range of chemical transformations, making it a valuable precursor in the synthesis of complex organic molecules, including fragrances, pheromones, and potential pharmaceutical intermediates. This guide provides a comprehensive overview of the chemical properties, structure, synthesis, and reactivity of this compound. Detailed spectroscopic analysis, experimental protocols for its synthesis and key reactions, and an exploration of its current and potential applications are presented to serve as a critical resource for researchers in the chemical and biomedical sciences.

Introduction: The Synthetic Potential of a Bifunctional Building Block

In the landscape of organic synthesis, molecules that offer multiple points for chemical modification are of paramount importance. This compound (C₉H₁₆O₂) is one such molecule, characterized by the presence of an ethyl ester and a terminal double bond within its seven-carbon chain. This arrangement provides two distinct reactive sites, enabling orthogonal chemical strategies. The ester functionality can undergo hydrolysis, transesterification, or reduction, while the terminal alkene is amenable to a wide array of addition and transformation reactions. This dual reactivity, coupled with its relatively simple structure, makes this compound an attractive starting material for the construction of more complex molecular architectures relevant to drug discovery and materials science. This guide aims to provide a deep dive into the fundamental chemistry of this compound, empowering researchers to harness its full synthetic potential.

Molecular Structure and Physicochemical Properties

The unambiguous identification and characterization of a chemical compound are foundational to its application in research and development. This section details the structural identifiers and key physical properties of this compound.

Chemical Identity

-

IUPAC Name: ethyl hept-6-enoate[1]

-

CAS Number: 25118-23-4[2]

-

Molecular Formula: C₉H₁₆O₂[2]

-

Molecular Weight: 156.22 g/mol [2]

-

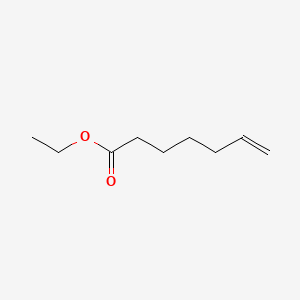

Chemical Structure:

Caption: 2D Structure of this compound.

Physicochemical Data

A summary of the key physicochemical properties of this compound is presented in the table below. This data is essential for its handling, purification, and use in chemical reactions.

| Property | Value | Reference(s) |

| Appearance | Colorless liquid | |

| Boiling Point | 189 °C (lit.) | |

| Density | 0.89 g/mL at 25 °C (lit.) | |

| Refractive Index (n20/D) | 1.426 (lit.) | |

| LogP (Octanol/Water) | 2.296 (Calculated) | |

| Water Solubility | log10WS = -2.31 (Calculated) |

Solubility Profile

Based on its chemical structure, this compound is a relatively nonpolar molecule and is expected to be miscible with a wide range of common organic solvents while having low solubility in water.

| Solvent | Solubility |

| Water | Sparingly soluble |

| Ethanol | Miscible |

| Diethyl Ether | Miscible |

| Dichloromethane | Miscible |

| Toluene | Miscible |

| Hexane | Miscible |

| Ethyl Acetate | Miscible |

Spectroscopic Characterization

The structural elucidation of this compound is confirmed through a combination of spectroscopic techniques. Below is a detailed analysis of its nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data.

¹H Nuclear Magnetic Resonance (NMR) Spectroscopy

The ¹H NMR spectrum provides detailed information about the proton environments within the molecule.

| Proton Label | Chemical Shift (δ, ppm, CDCl₃) | Multiplicity | Coupling Constant (J, Hz) | Integration | Assignment |

| a | 5.88 - 5.72 | m | - | 1H | =CH |

| b | 5.05 - 4.90 | m | - | 2H | =CH₂ |

| c | 4.12 | q | 7.1 | 2H | -OCH₂CH₃ |

| d | 2.28 | t | 7.4 | 2H | -CH₂C(=O)- |

| e | 2.11 - 2.01 | m | - | 2H | -CH₂CH=CH₂ |

| f | 1.69 - 1.59 | m | - | 2H | -CH₂CH₂C(=O)- |

| g | 1.48 - 1.38 | m | - | 2H | -CH₂CH₂CH=CH₂ |

| h | 1.25 | t | 7.1 | 3H | -OCH₂CH₃ |

¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy

The ¹³C NMR spectrum reveals the number of unique carbon environments.

| Carbon Label | Chemical Shift (δ, ppm, CDCl₃) | Assignment |

| 1 | 173.8 | C=O (Ester) |

| 2 | 138.4 | =CH |

| 3 | 114.7 | =CH₂ |

| 4 | 60.2 | -OCH₂CH₃ |

| 5 | 34.2 | -CH₂C(=O)- |

| 6 | 33.2 | -CH₂CH=CH₂ |

| 7 | 28.2 | -CH₂CH₂C(=O)- |

| 8 | 24.3 | -CH₂CH₂CH=CH₂ |

| 9 | 14.3 | -OCH₂CH₃ |

Infrared (IR) Spectroscopy

The IR spectrum confirms the presence of the key functional groups: the ester and the alkene.

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~3078 | Medium | =C-H stretch (alkene) |

| 2980-2850 | Strong | C-H stretch (alkane) |

| ~1738 | Strong | C=O stretch (ester)[3] |

| ~1642 | Medium | C=C stretch (alkene) |

| ~1170 | Strong | C-O stretch (ester)[3] |

| ~910 | Strong | =C-H bend (alkene, out-of-plane) |

Mass Spectrometry (MS)

Electron Ionization Mass Spectrometry (EI-MS) provides information on the molecular weight and fragmentation pattern, which aids in structural confirmation.

-

Molecular Ion (M⁺): m/z = 156. This corresponds to the molecular weight of this compound.

-

Key Fragmentation Pathways:

-

McLafferty Rearrangement: A characteristic fragmentation for esters, leading to a prominent peak.

-

Loss of the ethoxy group (-OCH₂CH₃): Results in a fragment at m/z = 111.

-

Loss of an ethyl radical (-CH₂CH₃): Results in a fragment at m/z = 127.

-

Cleavage at the allylic position.

-

Synthesis of this compound

This compound is most commonly synthesized via the Fischer esterification of 6-heptenoic acid with ethanol in the presence of an acid catalyst. This reversible reaction is driven to completion by using an excess of the alcohol and/or by removing the water formed during the reaction.[4][5]

Caption: Fischer Esterification for the Synthesis of this compound.

Experimental Protocol: Fischer Esterification

Objective: To synthesize this compound from 6-heptenoic acid and ethanol.

Materials:

-

6-Heptenoic acid

-

Absolute ethanol

-

Concentrated sulfuric acid

-

Saturated sodium bicarbonate solution

-

Brine (saturated NaCl solution)

-

Anhydrous magnesium sulfate

-

Diethyl ether

Procedure:

-

To a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 6-heptenoic acid (1.0 eq).

-

Add an excess of absolute ethanol (5-10 eq).

-

While stirring, slowly add a catalytic amount of concentrated sulfuric acid (e.g., 0.1 eq).

-

Heat the mixture to reflux and maintain for 2-4 hours. The reaction can be monitored by thin-layer chromatography (TLC).

-

After cooling to room temperature, remove the excess ethanol under reduced pressure using a rotary evaporator.

-

Dissolve the residue in diethyl ether and transfer to a separatory funnel.

-

Wash the organic layer sequentially with water, saturated sodium bicarbonate solution (to neutralize the acid catalyst), and brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude this compound.

-

Purify the crude product by vacuum distillation to obtain the pure ester.

Chemical Reactivity and Synthetic Applications

The synthetic utility of this compound stems from the distinct reactivity of its ester and terminal alkene functionalities.

Reactions of the Ester Group

-

Hydrolysis: The ester can be hydrolyzed back to 6-heptenoic acid under either acidic or basic conditions. Basic hydrolysis (saponification) is irreversible.[6][7]

Caption: Hydrolysis of this compound.

-

Reduction: The ester can be reduced to the corresponding primary alcohol, 6-hepten-1-ol, using strong reducing agents like lithium aluminum hydride (LiAlH₄).

Reactions of the Terminal Alkene

The terminal double bond is a versatile handle for a variety of transformations.

-

Epoxidation: Reaction with a peroxy acid, such as meta-chloroperoxybenzoic acid (m-CPBA), yields the corresponding epoxide, ethyl 6,7-epoxyheptanoate. This reaction proceeds via a concerted mechanism.[8][9][10]

Caption: Epoxidation of this compound.

-

Dihydroxylation: The alkene can be converted to a vicinal diol, ethyl 6,7-dihydroxyheptanoate, using reagents like osmium tetroxide (OsO₄) in the presence of a co-oxidant (e.g., N-methylmorpholine N-oxide, NMO) for a syn-dihydroxylation, or through epoxide opening for an anti-dihydroxylation.[1][11][12][13][14]

-

Olefin Metathesis: As a terminal alkene, this compound can participate in various olefin metathesis reactions, such as cross-metathesis and ring-closing metathesis (if appropriately functionalized), providing powerful tools for carbon-carbon bond formation. This has applications in the synthesis of pheromones and other complex natural products.[15]

Applications in Drug Discovery and Development

Terminal alkenes are valuable functional groups in drug discovery as they can be readily transformed into a variety of other functionalities.[16][17][18] this compound, as a readily available source of a C₇ chain with a terminal alkene and a latent carboxylic acid (via the ester), can serve as a key intermediate in the synthesis of more complex drug candidates. For instance, the terminal alkene can be used for late-stage functionalization to create libraries of related compounds for structure-activity relationship (SAR) studies. While direct applications of this compound in marketed drugs are not widely documented, its potential as a versatile building block is significant. It has been listed as an intermediate for the synthesis of Rosuvastatin.[2]

Safety and Handling

This compound is classified as a flammable liquid and vapor. It is harmful if swallowed and causes skin and serious eye irritation. It may also cause respiratory irritation.[1][19] Appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, should be worn when handling this chemical. All work should be conducted in a well-ventilated fume hood. For detailed safety information, refer to the Safety Data Sheet (SDS).

Conclusion

This compound is a synthetically valuable molecule that offers a wealth of opportunities for chemical transformations. Its bifunctional nature allows for a wide range of reactions at both the ester and the terminal alkene, making it a versatile building block for the synthesis of a diverse array of organic compounds. This guide has provided a comprehensive overview of its chemical properties, structure, synthesis, and reactivity, with the aim of equipping researchers with the knowledge to effectively utilize this compound in their synthetic endeavors, from fundamental research to the development of new therapeutics.

References

-

Organic Chemistry Portal. Upjohn Dihydroxylation. [Link]

-

Visualize Organic Chemistry. Alkene epoxidation. [Link]

-

Wikipedia. Dihydroxylation. [Link]

-

PubChem. This compound. National Institutes of Health. [Link]

-

Master Organic Chemistry. (2025, December 12). m-CPBA (meta-chloroperoxybenzoic acid). [Link]

-

Abraham Entertainment. (2025, November 14). MCPBA Epoxidation: Mechanism Explained. [Link]

-

OrgoSolver. Alkene Reactions: Epoxidation with mCPBA (Prilezhaev). [Link]

-

University of Calgary. IR Spectroscopy Tutorial: Esters. [Link]

-

Master Organic Chemistry. (2011, July 1). OsO4 (Osmium Tetroxide) for Dihydroxylation of Alkenes. [Link]

-

Chemistry Steps. Syn Dihydroxylation of Alkenes with KMnO4 and OsO4. [Link]

-

Chemistry LibreTexts. (2023, November 6). 12.7: Interpreting Infrared Spectra. [Link]

-

Clackamas Community College. Experiment 13 What's That Smell? (Synthesis of Esters). [Link]

-

ACS Publications. (2018, September 13). Isolation and Identification of Six Difunctional Ethyl Esters from Bio-oil and Their Special Mass Spectral Fragmentation Pathways. Energy & Fuels. [Link]

-

University of North Georgia. Experiment 18 — Synthesis of Esters. [Link]

-

Chemistry LibreTexts. (2024, November 19). 1.31: Experiment_731_Esters _1_0. [Link]

-

California State University, Bakersfield. Lab 12: Synthesis of an Ester. [Link]

-

National Institutes of Health. Asymmetric synthesis from terminal alkenes by diboration/cross-coupling cascades. [Link]

-

Quora. (2018, April 7). What are the mecinal and pharmaceutical uses of alkenes?[Link]

-

Spectroscopy Online. (2018, July 1). The C=O Bond, Part VI: Esters and the Rule of Three. [Link]

-

Chemistry Steps. Interpreting IR Spectra. [Link]

-

Amerigo Scientific. N-Hydroxysuccinimide Esters: Versatile Tools in Organic Synthesis. [Link]

-

Organic Chemistry Portal. Fischer Esterification. [Link]

-

National Institutes of Health. Concise Syntheses of Insect Pheromones Using Z-Selective Cross Metathesis. [Link]

-

Chemistry World. (2024, November 5). New catalytic strategies boost alkene synthesis. [Link]

-

Chemistry LibreTexts. (2023, January 22). Properties of Esters. [Link]

-

YouTube. (2019, January 15). mechanism of ester hydrolysis. [Link]

-

University of North Texas. CHAPTER 2 Fragmentation and Interpretation of Spectra 2.1 Introduction. [Link]

-

Scribd. Mass Spectrometry: Fragmentation Patterns. [Link]

-

ResearchGate. Physical properties of some common organic solvents. [Link]

-

National Institutes of Health. Structural characterization of saturated branched chain fatty acid methyl esters by collisional dissociation of molecular ions generated by electron ionization. [Link]

-

Chemguide. mechanism for the acid catalysed hydrolysis of esters. [Link]

-

Chemistry LibreTexts. (2023, January 22). Acid Catalyzed Hydrolysis of Esters. [Link]

-

Chemistry LibreTexts. (2023, January 22). Acid Catalyzed Hydrolysis of Esters (II). [Link]

-

National Institutes of Health. Structural characterization of wax esters by electron ionization mass spectrometry. [Link]

-

Khan Academy. (2014, March 12). Acid-catalyzed ester hydrolysis. YouTube. [Link]

-

SpringerLink. 5 Combination of 1H and 13C NMR Spectroscopy. [Link]

-

Medkem. API Intermediates. [Link]

-

DC Chemicals. This compound|25118-23-4|MSDS. [Link]

-

Wiley Analytical Science. Interpretation of Infrared Spectra, A Practical Approach. [Link]

-

ResearchGate. (2021, September 1). How to Read and Interpret 1H-NMR and 13C-NMR Spectrums. Indonesian Journal of Science & Technology. [Link]

-

Erowid. Common Solvents Used in Organic Chemistry: Table of Properties. [Link]

-

Producers Chemical. SOLVENT CHART. [Link]

Sources

- 1. chem.libretexts.org [chem.libretexts.org]

- 2. medkem.com [medkem.com]

- 3. orgchemboulder.com [orgchemboulder.com]

- 4. amherst.edu [amherst.edu]

- 5. www1.udel.edu [www1.udel.edu]

- 6. chemguide.co.uk [chemguide.co.uk]

- 7. chem.libretexts.org [chem.libretexts.org]

- 8. leah4sci.com [leah4sci.com]

- 9. Alkene epoxidation - Visualize Organic Chemistry [visualizeorgchem.com]

- 10. masterorganicchemistry.com [masterorganicchemistry.com]

- 11. Upjohn Dihydroxylation [organic-chemistry.org]

- 12. Dihydroxylation - Wikipedia [en.wikipedia.org]

- 13. masterorganicchemistry.com [masterorganicchemistry.com]

- 14. Syn Dihydroxylation of Alkenes with KMnO4 and OsO4 - Chemistry Steps [chemistrysteps.com]

- 15. Catalytic Enantioselective Functionalization of Unactivated Terminal Alkenes - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Asymmetric synthesis from terminal alkenes by diboration/cross-coupling cascades - PMC [pmc.ncbi.nlm.nih.gov]

- 17. researchgate.net [researchgate.net]

- 18. New catalytic strategies boost alkene synthesis | Research | Chemistry World [chemistryworld.com]

- 19. producerschemical.com [producerschemical.com]

An In-depth Technical Guide to Ethyl 6-heptenoate (CAS: 25118-23-4)

For Researchers, Scientists, and Drug Development Professionals

Foreword

Ethyl 6-heptenoate, a seemingly simple unsaturated ester, represents a versatile molecular scaffold with latent potential across various scientific disciplines. While primarily recognized for its applications in the fragrance and flavor industries, its unique structural features—a terminal double bond and an ethyl ester group—make it a valuable starting material and building block in organic synthesis. This guide aims to provide a comprehensive technical overview of this compound, delving into its chemical and physical properties, synthesis and purification protocols, and analytical characterization. Furthermore, we will explore its potential, though currently underexplored, applications in the realm of research and drug development, offering insights for scientists seeking to leverage its reactivity and structural motifs in the design of novel bioactive molecules.

Part 1: Core Chemical and Physical Properties

This compound, with the CAS number 25118-23-4, is a clear, colorless to pale yellow liquid.[1] Its fundamental properties are summarized in the table below, providing a crucial foundation for its handling, application, and analysis in a laboratory setting.

| Property | Value | Source |

| CAS Number | 25118-23-4 | [2][3][4] |

| Molecular Formula | C9H16O2 | [4][5] |

| Molecular Weight | 156.22 g/mol | [2][4] |

| IUPAC Name | ethyl hept-6-enoate | [2] |

| Boiling Point | 189 °C (lit.) | |

| Density | 0.89 g/mL at 25 °C (lit.) | |

| Refractive Index | n20/D 1.426 (lit.) | |

| SMILES | CCOC(=O)CCCCC=C | [2][5] |

| InChI | 1S/C9H16O2/c1-3-5-6-7-8-9(10)11-4-2/h3H,1,4-8H2,2H3 | [2][5] |

| InChIKey | FTJATNSAFIFEDU-UHFFFAOYSA-N | [2][5] |

Part 2: Synthesis and Purification

The synthesis of this compound is most commonly achieved through the Fischer-Speier esterification of 6-heptenoic acid with ethanol in the presence of an acid catalyst.[1][6] This reversible reaction necessitates strategies to drive the equilibrium towards the product, such as using an excess of one reactant (typically the alcohol) or removing the water byproduct.[1][7]

Logical Flow of Synthesis:

Sources

- 1. Fischer–Speier esterification - Wikipedia [en.wikipedia.org]

- 2. This compound | C9H16O2 | CID 560341 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. parchem.com [parchem.com]

- 4. scbt.com [scbt.com]

- 5. PubChemLite - this compound (C9H16O2) [pubchemlite.lcsb.uni.lu]

- 6. Khan Academy [khanacademy.org]

- 7. cerritos.edu [cerritos.edu]

Molecular weight and formula of Ethyl 6-heptenoate

An In-depth Technical Guide to Ethyl 6-heptenoate: Synthesis, Characterization, and Application

Abstract

This compound is a bifunctional organic molecule featuring both an ester and a terminal alkene. This unique structural combination makes it a valuable intermediate in organic synthesis, particularly for the construction of more complex molecular architectures. This guide provides a comprehensive overview of its chemical properties, a detailed protocol for its synthesis via Fischer esterification, methods for its analytical characterization, and insights into its applications as a synthetic building block, especially for professionals in research and drug development.

Chemical Identity and Physicochemical Properties

This compound, also known by its IUPAC name ethyl hept-6-enoate, is an unsaturated fatty acid ester. Its core structure consists of a seven-carbon chain with a terminal double bond and an ethyl ester functional group.

Molecular Structure

Caption: 2D Structure of this compound.

Quantitative Data Summary

The fundamental properties of this compound are summarized in the table below, compiled from authoritative chemical databases.[1][2][3]

| Property | Value | Source(s) |

| Molecular Formula | C₉H₁₆O₂ | [2][3][4] |

| Molecular Weight | 156.22 g/mol | [1][2] |

| IUPAC Name | ethyl hept-6-enoate | [3] |

| CAS Number | 25118-23-4 | [1][2] |

| Appearance | Liquid | N/A |

| Density | 0.89 g/mL at 25 °C | [1] |

| Boiling Point | 189 °C | [1] |

| Refractive Index | n20/D 1.426 | [1] |

Synthesis via Fischer Esterification

The most direct and common method for preparing this compound is the Fischer esterification of its parent carboxylic acid, 6-heptenoic acid, with ethanol.[5][6][7] This acid-catalyzed reaction is a classic equilibrium process.

Causality Behind Experimental Choices: The reaction's equilibrium nature necessitates strategies to drive it towards the product side. According to Le Chatelier's Principle, this is achieved by either removing a product (water) as it forms or using one of the reactants in a large excess.[7][8] In this protocol, ethanol serves as both the reactant and the solvent, ensuring it is present in significant excess to maximize the yield of the ester. A strong acid catalyst, such as sulfuric acid (H₂SO₄), is essential to protonate the carbonyl oxygen of the carboxylic acid, thereby increasing the electrophilicity of the carbonyl carbon for nucleophilic attack by the alcohol.[5][7][9]

Reaction Scheme & Workflow

Caption: Workflow for the synthesis of this compound.

Detailed Experimental Protocol

-

Setup: To a dry 250 mL round-bottomed flask equipped with a magnetic stir bar and a reflux condenser, add 6-heptenoic acid (e.g., 13.0 g, 0.1 mol).

-

Reagent Addition: Add absolute ethanol (100 mL, ~1.7 mol) to the flask. The large excess drives the reaction equilibrium.

-

Catalyst Addition: While stirring, slowly and carefully add concentrated sulfuric acid (2 mL) to the mixture. The addition is exothermic and should be done with caution.

-

Reaction: Heat the mixture to a gentle reflux using a heating mantle. Allow the reaction to proceed for 4-6 hours. Progress can be monitored by Thin Layer Chromatography (TLC) or Gas Chromatography (GC).

-

Cooling and Quenching: After the reaction is complete, allow the flask to cool to room temperature. Carefully pour the reaction mixture into 200 mL of cold water.

-

Extraction: Transfer the mixture to a separatory funnel. Extract the aqueous layer with diethyl ether or ethyl acetate (3 x 50 mL). Combine the organic layers.

-

Neutralization: Wash the combined organic layers with a saturated aqueous solution of sodium bicarbonate (2 x 50 mL) until effervescence ceases. This crucial step neutralizes the sulfuric acid catalyst and any unreacted carboxylic acid.[6] Follow with a wash of saturated sodium chloride (brine) solution (1 x 50 mL) to aid in breaking up emulsions and removing excess water.

-

Drying: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄), then filter to remove the drying agent.[10]

-

Solvent Removal: Remove the solvent using a rotary evaporator.

-

Purification: Purify the resulting crude oil by vacuum distillation to obtain pure this compound.

Analytical Characterization

To ensure the identity and purity of the synthesized product, a combination of spectroscopic methods is employed. The data described below are predicted based on the known structure of this compound and standard spectroscopic principles.[11][12][13]

| Technique | Expected Observations |

| ¹H NMR | δ ~5.8 ppm (m, 1H): Internal alkene proton (-CH=CH₂).δ ~5.0-4.9 ppm (m, 2H): Terminal alkene protons (-CH=CH₂).δ ~4.1 ppm (q, 2H): Methylene protons of the ethyl ester (-OCH₂CH₃).δ ~2.3 ppm (t, 2H): Methylene protons alpha to the carbonyl (C=O).δ ~1.6-1.4 ppm (m, 4H): Aliphatic methylene protons.δ ~1.2 ppm (t, 3H): Methyl protons of the ethyl ester (-OCH₂CH₃). |

| ¹³C NMR | δ ~173 ppm: Carbonyl carbon of the ester.δ ~138 ppm: Internal alkene carbon (-CH=CH₂).δ ~114 ppm: Terminal alkene carbon (-CH=CH₂).δ ~60 ppm: Methylene carbon of the ethyl ester (-OCH₂CH₃).δ ~34-24 ppm: Aliphatic methylene carbons.δ ~14 ppm: Methyl carbon of the ethyl ester (-OCH₂CH₃). |

| IR Spectroscopy | ~3077 cm⁻¹: =C-H stretch (alkene).~2930 cm⁻¹: C-H stretch (aliphatic).~1735 cm⁻¹: C=O stretch (ester).~1640 cm⁻¹: C=C stretch (alkene).~1170 cm⁻¹: C-O stretch (ester). |

| Mass Spectrometry | Molecular Ion (M⁺): m/z = 156.22. Predicted fragments correspond to loss of the ethoxy group (-OC₂H₅, m/z = 111) or cleavage at various points along the alkyl chain. |

Chemical Reactivity and Applications in Synthesis

The synthetic value of this compound lies in its bifunctionality. While the ester group can undergo hydrolysis or transesterification, the terminal alkene is a highly versatile handle for carbon-carbon bond formation and functional group interconversion.[14] This makes it a useful building block for drug development professionals seeking to create novel scaffolds or introduce specific pharmacophores.

Caption: Synthetic utility of the terminal alkene in this compound.

-

Olefin Metathesis: The terminal double bond can participate in cross-metathesis or ring-closing metathesis reactions to build more complex olefinic structures.

-

Hydroformylation: Reaction with syngas (CO/H₂) can introduce an aldehyde group at the terminus, which can be further modified into an alcohol, amine, or carboxylic acid.

-

Palladium-Catalyzed Cross-Coupling: The alkene can be used in reactions like the Heck or Suzuki couplings to append aryl or vinyl groups, a common strategy in medicinal chemistry.

-

Epoxidation and Dihydroxylation: The double bond can be converted into an epoxide or a diol, introducing stereocenters and functional groups suitable for building chiral molecules or heterocyclic systems.

The presence of the ester at the other end of the chain provides a latent carboxylic acid functionality, which can be used for amide bond formation, reduction to an alcohol, or other derivatizations after the alkene has been transformed.

Safety, Handling, and Storage

As a chemical intermediate, proper handling of this compound is essential to ensure laboratory safety.

-

Hazards: The compound is known to cause skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335).[1][3]

-

Personal Protective Equipment (PPE): Always handle in a well-ventilated fume hood. Wear appropriate PPE, including safety goggles, nitrile gloves, and a lab coat.[1]

-

Storage: this compound is a combustible liquid.[1] It should be stored in a tightly sealed container in a cool, dry, and well-ventilated area away from sources of ignition and strong oxidizing agents.

References

-

Wikipedia. (2023, August 15). Terminal alkene. Retrieved January 12, 2026, from [Link]

-

Lebel, H., et al. (2007). Highly Efficient Synthesis of Terminal Alkenes from Ketones. Organic Letters. Retrieved January 12, 2026, from [Link]

-

Master Organic Chemistry. (n.d.). Conversion of carboxylic acids to esters using acid and alcohols (Fischer Esterification). Retrieved January 12, 2026, from [Link]

-

Rehan, M., et al. (2017). Structure Identification of Novel Compounds using simple IR, 1H and 13C NMR spectroscopy and Computational Tools. Journal of Applicable Chemistry. Retrieved January 12, 2026, from [Link]

-

Organic Syntheses. (n.d.). Bicyclo[3.2.0]hept-3-en-6-one, 1,4-dimethyl-, cis-(±)-. Retrieved January 12, 2026, from [Link]

-

University of California, Irvine. (n.d.). Fischer Esterification. Retrieved January 12, 2026, from [Link]

-

Khan Academy. (n.d.). Fischer esterification. Retrieved January 12, 2026, from [Link]

-

OperaChem. (2024, January 5). Fischer Esterification-Typical Procedures. Retrieved January 12, 2026, from [Link]

-

Organic Chemistry Portal. (n.d.). Fischer Esterification. Retrieved January 12, 2026, from [Link]

-

YouTube. (2021, April 13). BTEC Applied Science Level 3 - Unit 19 Assignment 2 - Mass spec, IR, 1H & 13C NMR spectra analysis. Retrieved January 12, 2026, from [Link]

-

Organic Syntheses. (n.d.). Working with Hazardous Chemicals. Retrieved January 12, 2026, from [Link]

-

ResearchGate. (2025, August 6). Selective preparation of terminal alkenes from aliphatic carboxylic acids. Retrieved January 12, 2026, from [Link]

-

PubChemLite. (n.d.). This compound (C9H16O2). Retrieved January 12, 2026, from [Link]

-

ResearchGate. (2020, August 31). Synthesis and Use of Ethyl 6-Acetyloxyhexanoate as an Internal Standard. Retrieved January 12, 2026, from [Link]

-

National Center for Biotechnology Information. (n.d.). This compound. PubChem Compound Database. Retrieved January 12, 2026, from [Link]

-

University of Wisconsin-Madison. (n.d.). CHEM 344/345 – Spectroscopy and Spectrometry in Organic Chemistry. Retrieved January 12, 2026, from [Link]

-

National Institutes of Health. (2020). One-Pot Synthesis of Terminal Alkynes from Alkenes. PMC. Retrieved January 12, 2026, from [Link]

-

Organic Chemistry Portal. (n.d.). Terminal olefin synthesis by methylenation. Retrieved January 12, 2026, from [Link]

- Google Patents. (n.d.). CN101125815A - A kind of chemical synthesis method of ethyl 6-chloro-6-oxohexanoate.

-

YouTube. (2021, January 12). Structure Determination from Spectra (1) (H NMR, C NMR, IR). Retrieved January 12, 2026, from [Link]

-

IntechOpen. (2018). 1H and 13C NMR for the Profiling of Natural Product Extracts: Theory and Applications. Retrieved January 12, 2026, from [Link]

Sources

- 1. 6-庚烯酸乙酯 98% | Sigma-Aldrich [sigmaaldrich.com]

- 2. scbt.com [scbt.com]

- 3. This compound | C9H16O2 | CID 560341 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. PubChemLite - this compound (C9H16O2) [pubchemlite.lcsb.uni.lu]

- 5. masterorganicchemistry.com [masterorganicchemistry.com]

- 6. Fischer Esterification-Typical Procedures - operachem [operachem.com]

- 7. Fischer Esterification [organic-chemistry.org]

- 8. cerritos.edu [cerritos.edu]

- 9. Khan Academy [khanacademy.org]

- 10. orgsyn.org [orgsyn.org]

- 11. forskning.ruc.dk [forskning.ruc.dk]

- 12. www2.chem.wisc.edu [www2.chem.wisc.edu]

- 13. youtube.com [youtube.com]

- 14. Terminal alkene - Wikipedia [en.wikipedia.org]

An In-depth Technical Guide to Structurally Diverse C9H16O2 Esters: Nomenclature, Synthesis, and Applications

This technical guide provides an in-depth exploration of a selection of structurally diverse esters with the chemical formula C9H16O2. This document is intended for researchers, scientists, and drug development professionals, offering a detailed examination of their IUPAC nomenclature, physicochemical properties, synthesis protocols, and applications, with a focus on their utility as versatile chemical intermediates.

Introduction to C9H16O2 Esters

Esters are a pivotal class of organic compounds, characterized by a carbonyl group bonded to an oxygen atom which is, in turn, connected to another organic group.[1] Their prevalence in nature is notable, often contributing to the characteristic fragrances of fruits and flowers.[1] Beyond their sensory properties, esters are fundamental in various industrial and research settings, serving as solvents, plasticizers, and key building blocks in organic synthesis.[2][3] The molecular formula C9H16O2 allows for a considerable number of constitutional isomers, including linear, cyclic, and unsaturated esters. This structural diversity gives rise to a wide range of chemical and physical properties, making them valuable targets for synthesis and application.

This guide will focus on three structurally distinct isomers of C9H16O2: a saturated cyclic ester (ethyl cyclohexanecarboxylate), a lactone (γ-nonalactone), and an unsaturated linear ester (allyl hexanoate). By examining these examples, we aim to provide a comprehensive overview of the chemical principles and practical considerations relevant to this class of molecules.

Ethyl Cyclohexanecarboxylate: A Saturated Cyclic Ester

Ethyl cyclohexanecarboxylate serves as a prime example of a saturated cyclic ester. Its rigid, non-aromatic ring structure imparts specific physical and chemical characteristics that are of interest in various applications, from flavorings to potential scaffolds in medicinal chemistry.

IUPAC Nomenclature and Structure

The IUPAC name for this compound is ethyl cyclohexanecarboxylate .[4] The structure consists of a cyclohexane ring attached to the carbonyl carbon of an ethyl ester group.

Structure:

Caption: Chemical structure of ethyl cyclohexanecarboxylate.

Physicochemical and Spectroscopic Properties

Ethyl cyclohexanecarboxylate is a colorless liquid with properties summarized in the table below.

| Property | Value | Reference(s) |

| Molecular Formula | C9H16O2 | [5] |

| Molecular Weight | 156.22 g/mol | [5] |

| Boiling Point | 194-196 °C | [6] |

| Density | 0.972 g/cm³ | [5] |

| Refractive Index | 1.451 | [5] |

| Flash Point | 68.5 °C | [5] |

Spectroscopic Analysis:

-

¹H NMR: The proton NMR spectrum is characterized by signals corresponding to the ethyl group (a triplet and a quartet) and a series of multiplets for the protons on the cyclohexane ring.

-

¹³C NMR: The carbon NMR spectrum will show distinct peaks for the carbonyl carbon, the two carbons of the ethyl group, and the carbons of the cyclohexane ring.

-

IR Spectroscopy: The infrared spectrum prominently features a strong absorption band around 1730 cm⁻¹ due to the C=O stretching of the ester group.[4]

Synthesis Protocol: Fischer-Tropsch Esterification

The most common method for synthesizing ethyl cyclohexanecarboxylate is the Fischer-Tropsch esterification of cyclohexanecarboxylic acid with ethanol, catalyzed by a strong acid like sulfuric acid.

Reaction:

Caption: Synthesis of ethyl cyclohexanecarboxylate via Fischer-Tropsch esterification.

Detailed Protocol:

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser, combine cyclohexanecarboxylic acid (1.0 equivalent), anhydrous ethanol (10.0 equivalents), and concentrated sulfuric acid (0.1 equivalents).[7]

-

Reflux: Heat the reaction mixture to reflux (approximately 76 °C) and maintain for 7 hours.[7] The excess of ethanol serves to shift the equilibrium towards the product side.

-

Work-up: After cooling to room temperature, the reaction mixture is diluted with diethyl ether and washed with deionized water to remove excess ethanol and sulfuric acid.[7]

-

Purification: The organic layer is dried over anhydrous magnesium sulfate, filtered, and the solvent is removed under reduced pressure to yield the crude product.[7] Further purification can be achieved by distillation.

Applications

Ethyl cyclohexanecarboxylate is primarily used as a flavoring agent in the food industry.[4] In the context of drug development, its rigid cyclic scaffold can be a starting point for the synthesis of more complex molecules with potential biological activity. The ester functionality allows for straightforward derivatization to amides or other esters for structure-activity relationship (SAR) studies.

γ-Nonalactone: A Cyclic Ester (Lactone)

γ-Nonalactone, also known as aldehyde C-18, is a five-membered cyclic ester, or lactone. It is widely recognized for its creamy, coconut-like aroma and is found naturally in various fruits.[8][9]

IUPAC Nomenclature and Structure

The IUPAC name for γ-nonalactone is 5-pentyloxolan-2-one .[10] The structure features a five-membered ring containing an ester group, with a pentyl side chain at the 5-position.

Structure:

Caption: Chemical structure of γ-nonalactone.

Physicochemical and Spectroscopic Properties

γ-Nonalactone is a colorless to pale yellow oily liquid.[8] Its properties are summarized below.

| Property | Value | Reference(s) |

| Molecular Formula | C9H16O2 | [11] |

| Molecular Weight | 156.22 g/mol | [11] |

| Boiling Point | 243 °C | [11] |

| Density | 0.964 g/cm³ | [11] |

| Flash Point | 126 °C | [11] |

Spectroscopic Analysis:

-

¹H NMR: The proton NMR spectrum will show characteristic signals for the protons on the lactone ring and the pentyl side chain. A key signal is the multiplet for the proton at the chiral center (C5).[12][13]

-

¹³C NMR: The carbon NMR will display a downfield signal for the carbonyl carbon and distinct peaks for the carbons in the ring and the aliphatic side chain.

-

IR Spectroscopy: The IR spectrum is dominated by a strong C=O stretching band for the lactone, typically found at a higher wavenumber (around 1770 cm⁻¹) compared to acyclic esters due to ring strain.[12]

Synthesis Protocol

A common laboratory synthesis involves the reaction of heptanal with malonic acid, followed by lactonization.[12][14]

Reaction Workflow:

Caption: Synthetic workflow for γ-nonalactone.

Detailed Protocol:

-

Knoevenagel Condensation: Combine heptanal (1.0 equivalent), malonic acid (1.0 equivalent), and triethylamine (1.5 equivalents) and heat the mixture.[14] This step forms 3-nonenoic acid.

-

Acidic Work-up: After cooling, the mixture is acidified with cold hydrochloric acid and extracted with diethyl ether.[12]

-

Lactonization: The crude 3-nonenoic acid is then treated with a strong acid, such as sulfuric acid, and heated. This promotes the intramolecular cyclization to form the γ-lactone.[12]

-

Purification: The product is neutralized with a sodium bicarbonate solution, extracted with diethyl ether, and purified by distillation.[12]

Applications

The primary application of γ-nonalactone is in the flavor and fragrance industry to impart coconut and fruity notes.[15] Its presence in natural products and its specific sensory profile make it a valuable compound for food and cosmetic formulations.[9] In a research context, lactones are an important class of compounds in natural product chemistry and can serve as chiral building blocks for the synthesis of more complex molecules. While not directly a pharmaceutical, its structural motif is present in some biologically active natural products.

Allyl Hexanoate: An Unsaturated Linear Ester

Allyl hexanoate is a linear ester containing a terminal double bond in the alcohol-derived portion of the molecule. This unsaturation provides an additional site for chemical modification, making it a versatile intermediate in organic synthesis.

IUPAC Nomenclature and Structure

The preferred IUPAC name for allyl hexanoate is prop-2-en-1-yl hexanoate .[16]

Structure:

Caption: Chemical structure of allyl hexanoate.

Physicochemical and Spectroscopic Properties

Allyl hexanoate is a colorless to pale yellow liquid with a characteristic pineapple-like odor.[17]

| Property | Value | Reference(s) |

| Molecular Formula | C9H16O2 | [2] |

| Molecular Weight | 156.22 g/mol | [2] |

| Boiling Point | 185-188 °C | [2] |

| Density | 0.887 g/mL at 25 °C | [2] |

| Refractive Index | 1.422 - 1.426 (at 20 °C) | [2] |

Spectroscopic Analysis:

-

¹H NMR: The proton NMR spectrum is distinguished by signals for the vinyl protons of the allyl group (a multiplet and two doublets) and the methylene protons adjacent to the ester oxygen. The hexanoate chain will show characteristic aliphatic signals.[8][18]

-

¹³C NMR: The carbon NMR will show peaks for the two sp² hybridized carbons of the double bond in addition to the carbonyl carbon and the aliphatic carbons.[19]

-

IR Spectroscopy: The IR spectrum will exhibit a strong C=O stretch around 1740 cm⁻¹, as well as C=C stretching and =C-H bending vibrations characteristic of the allyl group.

Synthesis Protocol: Solid Acid Catalyzed Esterification

While traditional Fischer esterification using sulfuric acid is common, a more environmentally benign approach utilizes a solid acid catalyst.[20]

Reaction:

Caption: Synthesis of allyl hexanoate using a solid acid catalyst.

Detailed Protocol:

-

Reaction Setup: In a flask equipped for azeotropic removal of water, combine hexanoic acid (1.0 equivalent), allyl alcohol (2.0 equivalents), a solid acid catalyst (e.g., TiO₂/SO₄²⁻), a polymerization inhibitor (e.g., hydroquinone), and a solvent such as toluene.[20]

-

Reflux: Heat the mixture to reflux, allowing for the continuous removal of water via a Dean-Stark trap. The reaction progress can be monitored by the amount of water collected.[20]

-

Work-up: After the reaction is complete, cool the mixture and filter to remove the solid catalyst. The catalyst can often be recovered and reused.[20]

-

Purification: The filtrate is then purified by vacuum distillation to yield the final product.[20]

Applications

Allyl hexanoate is extensively used in the flavor and fragrance industry for its pineapple aroma.[16][21] Its utility extends to being a monomer in polymer synthesis, where the allyl group can participate in polymerization reactions.[2] For drug development professionals, the terminal double bond of allyl hexanoate is a valuable functional handle for further chemical transformations, such as epoxidation, dihydroxylation, or metathesis, allowing for the construction of more complex molecular architectures.

Conclusion

The C9H16O2 esters—ethyl cyclohexanecarboxylate, γ-nonalactone, and allyl hexanoate—demonstrate the remarkable structural and functional diversity achievable with a single molecular formula. While their primary commercial applications are currently concentrated in the flavor and fragrance sector, their distinct structural features and reactive functionalities make them valuable tools for the research scientist. The principles of their synthesis, purification, and characterization are broadly applicable in organic chemistry. For professionals in drug development, these and similar ester compounds represent a rich source of scaffolds and intermediates for the synthesis of novel bioactive molecules.

References

-

Scentspiracy. (n.d.). Allyl Caproate (123-68-2) — Fruity Synthetic Ingredient for Perfumery. Retrieved from [Link]

-

ScenTree. (n.d.). Gamma-nonalactone (CAS N° 104-61-0). Retrieved from [Link]

-

Wikipedia. (n.d.). Allyl hexanoate. Retrieved from [Link]

-

ECSA Chemicals. (2021, April 28). Allyl hexanoate and heptanoate. Retrieved from [Link]

-

Collas, S. (n.d.). Synthesis of gamma nonalactone. Prezi. Retrieved from [Link]

-

XMB. (2008, September 18). Synthesis of gamma-nonalactone (Coconut aroma). Retrieved from [Link]

-

PubChem. (n.d.). Ethyl cyclohexanoate. Retrieved from [Link]

-

SpectraBase. (n.d.). gamma-Nonalactone. Retrieved from [Link]

-

SpectraBase. (n.d.). Allyl hexanoate. Retrieved from [Link]

-

LibreTexts Chemistry. (2022, September 15). 15.5: Esters - Structures and Names. Retrieved from [Link]

-

SpectraBase. (n.d.). Allyl hexanoate - Optional[13C NMR] - Chemical Shifts. Retrieved from [Link]

-

iChemical. (n.d.). Ethyl cyclohexanecarboxylate, CAS No. 3289-28-9. Retrieved from [Link]

-

Wikipedia. (n.d.). γ-Nonalactone. Retrieved from [Link]

-

Consolidated Chemical. (n.d.). Aldehyde C-18 (Gamma Nonalactone) | Fragrance Compound. Retrieved from [Link]

-

Sinofi Ingredients. (n.d.). Gamma-Nonalactone (Aldehyde C-18) | Wholesale Supplier. Retrieved from [Link]

Sources

- 1. CN104447320A - Production process of allyl hexanoate - Google Patents [patents.google.com]

- 2. chemimpex.com [chemimpex.com]

- 3. chemimpex.com [chemimpex.com]

- 4. Ethyl cyclohexanoate | C9H16O2 | CID 18686 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. chemnet.com [chemnet.com]

- 6. Ethyl cyclohexanecarboxylate, CAS No. 3289-28-9 - iChemical [ichemical.com]

- 7. Cyclohexanecarboxylic acid ethyl ester synthesis - chemicalbook [chemicalbook.com]

- 8. Allyl hexanoate(123-68-2) 1H NMR [m.chemicalbook.com]

- 9. consolidated-chemical.com [consolidated-chemical.com]

- 10. γ-Nonalactone - Wikipedia [en.wikipedia.org]

- 11. ScenTree - Gamma-nonalactone (CAS N° 104-61-0) [scentree.co]

- 12. prezi.com [prezi.com]

- 13. spectrabase.com [spectrabase.com]

- 14. Sciencemadness Discussion Board - Synthesis of gamma-nonalactone (Coconut aroma) - Powered by XMB 1.9.11 [sciencemadness.org]

- 15. Buy Bulk - Gamma-Nonalactone (Aldehyde C-18) | Wholesale Supplier [sinofoodsupply.com]

- 16. Allyl hexanoate - Wikipedia [en.wikipedia.org]

- 17. blog-chemicals.ecsa.ch [blog-chemicals.ecsa.ch]

- 18. spectrabase.com [spectrabase.com]

- 19. spectrabase.com [spectrabase.com]

- 20. echemi.com [echemi.com]

- 21. Allyl Caproate (123-68-2) — Fruity Synthetic Ingredient for Perfumery — Scentspiracy [scentspiracy.com]

Introduction: The Language of Molecular Structure

An In-depth Technical Guide to the SMILES Notation for Ethyl 6-heptenoate

In the fields of computational chemistry, cheminformatics, and drug development, the ability to represent complex molecular structures in a machine-readable format is paramount. The Simplified Molecular-Input Line-Entry System (SMILES) provides a robust and widely adopted method for describing chemical structures using short ASCII strings.[1] Developed in the 1980s, SMILES encodes a molecule's topology—its atoms and bonds—into a linear string of characters, facilitating its use in databases, modeling software, and chemical information systems.[2][3] This guide offers a detailed exploration of the SMILES notation, using this compound as a practical case study to illustrate the principles of its construction and validation.

Pillar 1: The Foundational Grammar of SMILES

Before deconstructing our target molecule, it is essential to understand the core rules that govern the SMILES language. This system represents a molecular graph with atoms as nodes and bonds as edges.[2]

-

Atoms : Atoms are represented by their standard elemental symbols. For the "organic subset" (B, C, N, O, P, S, F, Cl, Br, I), brackets are not required unless the atom has an unusual valence or formal charge.[4] All other elements must be enclosed in square brackets, such as [Au] for gold.[5] Hydrogens are typically implied to satisfy the normal valence of an atom.[6]

-

Bonds : Single, double, and triple bonds are denoted by the symbols -, =, and #, respectively.[6] Aromatic bonds can be represented by a colon (:) or by using lowercase letters for the aromatic atoms.[5] Single bonds are the default and are often omitted for clarity; thus, the SMILES for ethanol is CCO, not C-C-O.[1]

-

Branches : Side chains or branches off a main chain are enclosed in parentheses (). The branch is placed directly after the atom to which it is attached. For instance, isobutane is represented as CC(C)C.[1]

-

Rings : Cyclic structures are defined by breaking one bond in each ring and labeling the two atoms that were connected with the same number. Cyclohexane, for example, is written as C1CCCCC1.[7]

Pillar 2: Constructing the SMILES for this compound

This compound is an unsaturated ester with applications in flavor, fragrance, and chemical synthesis. To derive its SMILES string, we must systematically translate its two-dimensional structure into a linear notation.

Molecular Profile

| Property | Value | Source |

| IUPAC Name | ethyl hept-6-enoate | [8] |

| Molecular Formula | C₉H₁₆O₂ | [9][10] |

| Molecular Weight | 156.22 g/mol | [11] |

| Canonical SMILES | CCOC(=O)CCCCC=C | [12] |

Step-by-Step Derivation Protocol

The process of writing a SMILES string involves selecting a starting atom and traversing the molecular graph. While multiple valid SMILES strings can exist for a single molecule, canonicalization algorithms generate a unique, standard representation. Here, we will construct one of the valid SMILES strings for this compound.

-

Identify Functional Groups and the Main Chain : The molecule consists of an ethyl group (-CH₂CH₃) attached to a heptenoate chain via an ester linkage (-C(=O)O-). The heptenoate chain has a double bond at the 6th position.

-

Select a Starting Point : A logical starting point is the terminal methyl carbon of the ethyl group.

-

SMILES so far: C

-

-

Build the Ethyl Group : Add the adjacent methylene carbon of the ethyl group.

-

SMILES so far: CC

-

-

Incorporate the Ester Linkage : The ethyl group is bonded to an oxygen atom of the ester.

-

SMILES so far: CCO

-

-

Represent the Carbonyl Group : This oxygen is attached to the carbonyl carbon. The carbonyl is a double bond to another oxygen, which is represented as a branch.

-

SMILES so far: CCOC(=O)

-

-

Construct the Heptenoate Chain : The carbonyl carbon is the beginning of the seven-carbon chain. We now append the remaining five aliphatic carbons in sequence.

-

SMILES so far: CCOC(=O)CCCCC

-

-

Specify the Unsaturation : The IUPAC name "6-heptenoate" indicates a double bond between the 6th and 7th carbons (counting from the carbonyl carbon as C1). In our string, this corresponds to the final two carbons. We add the double bond symbol (=) followed by the final carbon.

-

Final SMILES : CCOC(=O)CCCCC=C

-

This logical, step-by-step process, rooted in the fundamental rules of SMILES, allows for the unambiguous representation of this compound.[2][5]

Visualizing the Molecular Graph

To further clarify the relationship between the structure and its SMILES notation, we can represent the molecule as a graph. The following diagram, generated using DOT language, illustrates the connectivity of the heavy atoms in this compound.

Caption: Molecular graph of this compound.

Pillar 3: Trustworthiness through Validation

A generated SMILES string must be validated to ensure its accuracy. This is a critical step in maintaining data integrity within chemical databases and computational models.

Computational Validation Protocol

The primary method for validating a SMILES string is to use software to convert it back into a 2D or 3D molecular structure.[13] Cheminformatics toolkits like RDKit are industry standards for this process.[14]

-

Input the SMILES String : Provide the generated SMILES string, CCOC(=O)CCCCC=C, to a validation tool or library.[15][16]

-

Conversion to Molecule Object : The software parses the string, interpreting the atoms, bonds, and branches according to SMILES syntax. The RDKit library's Chem.MolFromSmiles() function is a common tool for this purpose.[14]

-

Sanitization and Analysis : The resulting molecular object is "sanitized," a process that checks for chemical validity, correct valences, and aromaticity.[14]

-

Structure Verification : The 2D or 3D structure generated by the software is visually inspected and compared against the known structure of this compound. Key features to verify include:

-

The total count of each atom type (9 Carbons, 2 Oxygens).

-

The presence and location of the ester functional group.

-

The presence and location of the carbon-carbon double bond.

-

-

Confirmation : If the computationally generated structure matches the expected structure, the SMILES string is considered valid.

This self-validating system ensures that the linear notation accurately represents the intended molecule, establishing a foundation of trust for subsequent research and development activities.

Conclusion

The Simplified Molecular-Input Line-Entry System is an elegant and powerful notation that bridges the gap between chemical structure diagrams and computational data processing. By following a systematic, rule-based approach, we can accurately represent complex molecules like this compound in a simple, linear format. The ability to construct and, critically, to validate these representations is a fundamental skill for any professional in the chemical and pharmaceutical sciences, ensuring accuracy and interoperability in an increasingly data-driven field.

References

- DrugXpert. "Complete SMILES Notation Guide: Chemical Structure Representation.

- U.S. Environmental Protection Agency. "Appendix F SMILES Notation Tutorial.

- Lozano, A. (2024). "How to write a reaction in SMILES format." Zymvol.

- WebAssign. "SMILES.

- Chemistry LibreTexts. (2020). "5.8: Line Notation (SMILES and InChI).

- PubChemLite. "this compound (C9H16O2).

- National Center for Biotechnology Information. "this compound | C9H16O2 | CID 560341." PubChem.

- NIST. "6-Heptenoic acid, ethyl ester." NIST WebBook.

- ChemicalBook. "this compound.

- Cheminfo.org. "SMILES generator / checker.

- Santa Cruz Biotechnology. "this compound | CAS 25118-23-4.

- ChemDoodle. "Demos > SMILES.

- Daylight Chemical Information Systems. "SMILES Tutorial.

- Jim Clark. "Unsaturated Esters.

- Bao, G. (2024). "How to Validate SMILES?" Medium.

- Sulstice. (2022). "Lecture 001 — How to Write SMILES: Introduction to Converting Skeletal Diagrams to 1-D data string representation.

- Wikipedia. "Simplified Molecular Input Line Entry System.

- Leskoff. "SMILES to Structure.

- NovoPro Bioscience Inc. "Convert SMILES to 3D structure.

Sources

- 1. Simplified Molecular Input Line Entry System - Wikipedia [en.wikipedia.org]

- 2. How to write a reaction in SMILES format | Zymvol Reliable Enzyme Innovation [zymvol.com]

- 3. sharifsuliman.medium.com [sharifsuliman.medium.com]

- 4. chem.libretexts.org [chem.libretexts.org]

- 5. epa.gov [epa.gov]

- 6. webassign.net [webassign.net]

- 7. Daylight>SMILES Tutorial [daylight.com]

- 8. This compound | C9H16O2 | CID 560341 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. 6-Heptenoic acid, ethyl ester [webbook.nist.gov]

- 10. scbt.com [scbt.com]

- 11. This compound [chemicalbook.com]

- 12. PubChemLite - this compound (C9H16O2) [pubchemlite.lcsb.uni.lu]

- 13. Convert SMILES to 3D structure [novoprolabs.com]

- 14. medium.com [medium.com]

- 15. SMILES generator / checker [cheminfo.org]

- 16. leskoff.com [leskoff.com]

An In-Depth Technical Guide to the ¹H and ¹³C NMR Spectra of Ethyl Hept-6-enoate

For Researchers, Scientists, and Drug Development Professionals

Authored by: Senior Application Scientist, Gemini

Abstract

Nuclear Magnetic Resonance (NMR) spectroscopy is an unparalleled analytical technique for the structural elucidation of organic molecules. This guide provides a comprehensive analysis of the ¹H and ¹³C NMR spectra of ethyl hept-6-enoate, a valuable unsaturated ester intermediate in organic synthesis. By delving into the theoretical underpinnings of NMR and applying them to this specific molecule, we aim to equip researchers, scientists, and drug development professionals with the expertise to confidently interpret and predict NMR data. This document will cover the fundamental principles of NMR, detailed spectral prediction and interpretation for both ¹H and ¹³C nuclei, a step-by-step experimental protocol for data acquisition, and an exploration of advanced 2D NMR techniques for unambiguous structural confirmation.

Introduction: The Power of NMR in Structural Elucidation

In the realm of organic chemistry and drug development, the precise determination of molecular structure is paramount for understanding reactivity, biological activity, and ensuring the purity and identity of synthesized compounds. Nuclear Magnetic Resonance (NMR) spectroscopy stands as the cornerstone of molecular characterization, providing unparalleled insight into the connectivity and chemical environment of individual atoms within a molecule.[1][2] This non-destructive technique probes the magnetic properties of atomic nuclei, allowing for the generation of a detailed molecular fingerprint.[3]

This guide will focus on the comprehensive NMR analysis of ethyl hept-6-enoate, an unsaturated ester with distinct structural features that lend themselves well to NMR investigation. Through a detailed examination of its ¹H and ¹³C NMR spectra, we will illustrate the core principles of chemical shift, spin-spin coupling, and signal integration. Furthermore, we will explore how advanced 2D NMR techniques can be leveraged to unequivocally assign every proton and carbon signal, providing a robust and self-validating system for structural verification.

Fundamental Principles of NMR Spectroscopy

At its core, NMR spectroscopy relies on the intrinsic quantum mechanical property of nuclear spin.[1][2] Atomic nuclei with an odd number of protons or neutrons, such as ¹H and ¹³C, possess a nuclear spin that generates a magnetic moment. When placed in a strong external magnetic field (B₀), these nuclear magnets align either with or against the field, creating distinct energy levels. The application of a radiofrequency (RF) pulse can excite these nuclei from the lower to the higher energy state. The energy required for this transition is measured and forms the basis of the NMR signal.[2]

The precise resonance frequency of a nucleus is highly sensitive to its local electronic environment. This phenomenon, known as the chemical shift (δ) , is the cornerstone of NMR's structural elucidating power. Electrons circulating around a nucleus generate a small, localized magnetic field that opposes the external field, effectively "shielding" the nucleus. The extent of this shielding depends on the electron density, which is influenced by the proximity of electronegative atoms and the type of chemical bonds. Chemical shifts are reported in parts per million (ppm) relative to a standard reference compound, typically tetramethylsilane (TMS).[1]

Another critical aspect of ¹H NMR is spin-spin coupling , which arises from the interaction of the magnetic moments of neighboring, non-equivalent protons. This interaction splits the NMR signal into a multiplet, with the number of peaks following the "n+1 rule," where 'n' is the number of equivalent neighboring protons. The magnitude of this splitting, the coupling constant (J) , is measured in Hertz (Hz) and provides valuable information about the dihedral angle and connectivity between coupled protons.

Finally, the integration of a ¹H NMR signal, represented by the area under the peak, is directly proportional to the number of protons giving rise to that signal. This quantitative information is crucial for determining the relative number of protons in different chemical environments within the molecule.

Predicted NMR Spectra of Ethyl Hept-6-enoate

To illustrate the application of these principles, we will first predict the ¹H and ¹³C NMR spectra of ethyl hept-6-enoate. These predictions are based on established chemical shift correlations for esters and alkenes.[4]

Molecular Structure and Proton/Carbon Numbering

For clarity, the protons and carbons of ethyl hept-6-enoate are numbered as follows:

Caption: Structure of ethyl hept-6-enoate with atom numbering.

Predicted ¹H NMR Spectrum

The predicted ¹H NMR spectrum of ethyl hept-6-enoate in CDCl₃ is detailed in the table below. The predictions are generated using a combination of empirical data and computational models.[5][6][7][8][9]

| Protons | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constant (J, Hz) | Integration |

| H-7 | 5.75 - 5.85 | ddt (doublet of doublets of triplets) | J(H7-H6a) ≈ 17, J(H7-H6b) ≈ 10, J(H7-H5) ≈ 6.5 | 1H |

| H-6a | ~5.00 | d (doublet) | J(H6a-H7) ≈ 17 | 1H |

| H-6b | ~4.95 | d (doublet) | J(H6b-H7) ≈ 10 | 1H |

| H-8 | 4.12 | q (quartet) | J(H8-H9) ≈ 7.1 | 2H |

| H-2 | 2.28 | t (triplet) | J(H2-H3) ≈ 7.5 | 2H |

| H-4 | 2.05 | q (quartet) | J(H4-H3) ≈ J(H4-H5) ≈ 7.0 | 2H |

| H-3 | 1.64 | p (pentet) | J(H3-H2) ≈ J(H3-H4) ≈ 7.2 | 2H |

| H-5 | 1.42 | p (pentet) | J(H5-H4) ≈ J(H5-H6) ≈ 7.0 | 2H |

| H-9 | 1.25 | t (triplet) | J(H9-H8) ≈ 7.1 | 3H |

Justification of Predicted ¹H Chemical Shifts and Multiplicities:

-

H-7 (Vinyl Proton): This proton is on a double bond and is deshielded, hence its downfield chemical shift. It is coupled to the two diastereotopic protons on C-6 (H-6a and H-6b) with different coupling constants (geminal coupling is negligible), and also to the two protons on C-5, resulting in a complex multiplet (ddt).

-

H-6a and H-6b (Terminal Vinyl Protons): These protons are also on the double bond. They are diastereotopic and will appear as two distinct signals, each coupled to H-7, giving rise to two doublets.

-

H-8 (Ethyl CH₂): These protons are adjacent to the electron-withdrawing oxygen of the ester group, causing a significant downfield shift. They are coupled to the three equivalent protons of the methyl group (H-9), resulting in a quartet.[4]

-

H-2 (Methylene α to Carbonyl): The protons on the carbon adjacent to the carbonyl group are deshielded and typically appear in the 2-2.2 ppm region.[4] They are coupled to the two protons on C-3, resulting in a triplet.

-

H-4, H-3, and H-5 (Aliphatic Methylene Protons): These methylene protons are in the aliphatic chain and have chemical shifts in the typical alkane region. Their multiplicities arise from coupling to their neighboring methylene protons.

-

H-9 (Ethyl CH₃): These protons are part of the ethyl group and are in a typical upfield aliphatic region. They are coupled to the two protons of the adjacent methylene group (H-8), resulting in a triplet.

Predicted ¹³C NMR Spectrum

The predicted ¹³C NMR spectrum of ethyl hept-6-enoate is summarized below.[10]

| Carbon | Predicted Chemical Shift (δ, ppm) |

| C-1 (Carbonyl) | ~173.5 |

| C-7 (Alkene CH) | ~138.5 |

| C-6 (Alkene CH₂) | ~114.5 |

| C-8 (Ethyl OCH₂) | ~60.2 |

| C-2 | ~34.0 |

| C-4 | ~33.2 |

| C-5 | ~28.1 |

| C-3 | ~24.2 |

| C-9 (Ethyl CH₃) | ~14.2 |

Justification of Predicted ¹³C Chemical Shifts:

-

C-1 (Carbonyl Carbon): The carbonyl carbon of an ester is highly deshielded and appears significantly downfield.[11]

-

C-7 and C-6 (Alkene Carbons): These sp² hybridized carbons appear in the characteristic alkene region of the spectrum.

-

C-8 (Ethyl OCH₂): The carbon directly attached to the ester oxygen is deshielded and appears in the 60-70 ppm range.

-

C-2, C-3, C-4, C-5 (Aliphatic Carbons): These sp³ hybridized carbons appear in the upfield region of the spectrum.

-

C-9 (Ethyl CH₃): The terminal methyl carbon of the ethyl group is the most shielded carbon and appears at the highest field.

Experimental Protocol for NMR Data Acquisition

Obtaining high-quality, reproducible NMR spectra is contingent upon meticulous sample preparation and the appropriate selection of experimental parameters.

Sample Preparation

A well-prepared sample is the foundation of a successful NMR experiment.

Materials:

-

Ethyl hept-6-enoate (high purity)

-

Deuterated chloroform (CDCl₃, 99.8 atom % D)

-

Tetramethylsilane (TMS) as an internal standard (optional, as the residual solvent peak can be used for referencing)

-

High-quality 5 mm NMR tube

-

Pasteur pipette with a cotton or glass wool plug

-

Small vial

Procedure:

-

Cleaning the NMR Tube: Ensure the NMR tube is scrupulously clean and dry. Wash with a suitable solvent (e.g., acetone) and dry in an oven at a moderate temperature.

-

Sample Concentration: For a standard ¹H NMR spectrum, weigh approximately 5-10 mg of ethyl hept-6-enoate into a clean vial. For a ¹³C NMR spectrum, a more concentrated sample of 20-50 mg is recommended to achieve a good signal-to-noise ratio in a reasonable timeframe.

-

Dissolution: Add approximately 0.6-0.7 mL of deuterated chloroform (CDCl₃) to the vial containing the sample. Gently swirl or vortex the vial to ensure complete dissolution.

-

Filtration and Transfer: To remove any particulate matter that could degrade the magnetic field homogeneity, filter the solution through a Pasteur pipette with a small cotton or glass wool plug directly into the NMR tube.

-

Capping and Labeling: Securely cap the NMR tube to prevent solvent evaporation and label it clearly.

NMR Instrument Parameters

The following are typical acquisition parameters for a 400 MHz NMR spectrometer.

For ¹H NMR:

-

Pulse Program: A standard single-pulse experiment (e.g., 'zg30' on a Bruker spectrometer).

-

Number of Scans: 8 to 16 scans are typically sufficient for a sample of this concentration.

-

Relaxation Delay (d1): 1-2 seconds.

-

Acquisition Time (aq): 3-4 seconds.

-

Spectral Width (sw): 12-16 ppm.

For ¹³C NMR:

-

Pulse Program: A proton-decoupled single-pulse experiment (e.g., 'zgpg30' on a Bruker spectrometer).

-

Number of Scans: 1024 scans or more may be necessary to achieve an adequate signal-to-noise ratio.

-

Relaxation Delay (d1): 2 seconds.

-

Acquisition Time (aq): 1-2 seconds.

-

Spectral Width (sw): 200-240 ppm.

Data Processing

Raw NMR data (the Free Induction Decay, or FID) must be processed to obtain the final spectrum.

-

Fourier Transform: The FID is converted from the time domain to the frequency domain via a Fourier transform.

-

Phasing: The spectrum is phased to ensure all peaks are in the absorptive mode.

-

Baseline Correction: The baseline of the spectrum is corrected to be flat.

-

Referencing: The chemical shift axis is referenced to the residual solvent peak of CDCl₃ (δ = 7.26 ppm for ¹H, δ = 77.16 ppm for ¹³C) or to the TMS signal (δ = 0.00 ppm).

-

Integration: For the ¹H spectrum, the signals are integrated to determine the relative proton ratios.

Advanced 2D NMR Techniques for Structural Confirmation

While 1D NMR provides a wealth of information, complex molecules or those with overlapping signals can benefit from two-dimensional (2D) NMR experiments. These techniques provide correlation information between different nuclei, allowing for unambiguous assignment of the entire molecular structure.[2][12][13][14][15]

COSY (Correlation Spectroscopy)

The COSY experiment reveals correlations between protons that are coupled to each other (typically through two or three bonds). In a COSY spectrum of ethyl hept-6-enoate, we would expect to see cross-peaks connecting:

-

H-8 and H-9

-

H-2 and H-3

-

H-3 and H-4

-

H-4 and H-5

-

H-5 and H-6a/H-6b

-

H-6a/H-6b and H-7

Caption: Expected COSY correlations for ethyl hept-6-enoate.

HSQC (Heteronuclear Single Quantum Coherence)

The HSQC experiment shows correlations between protons and the carbons to which they are directly attached (one-bond ¹H-¹³C correlations).[2] This is an incredibly powerful tool for assigning carbon signals. For ethyl hept-6-enoate, the HSQC spectrum would show cross-peaks connecting:

-

H-9 to C-9

-

H-8 to C-8

-

H-2 to C-2

-

H-3 to C-3

-

H-4 to C-4

-

H-5 to C-5

-

H-6a/H-6b to C-6

-

H-7 to C-7

Caption: Expected HSQC correlations for ethyl hept-6-enoate.

HMBC (Heteronuclear Multiple Bond Correlation)

The HMBC experiment reveals correlations between protons and carbons over two or three bonds.[2][12] This is particularly useful for identifying quaternary carbons and for piecing together the carbon skeleton of a molecule. Key HMBC correlations for ethyl hept-6-enoate would include:

-

H-9 to C-8

-

H-8 to C-9 and C-1

-

H-2 to C-1 , C-3 , and C-4

-

H-3 to C-1 , C-2 , C-4 , and C-5

-

H-7 to C-5

These correlations would allow for the unambiguous assignment of all carbons, including the carbonyl carbon (C-1), which has no attached protons.

Conclusion

The comprehensive analysis of the ¹H and ¹³C NMR spectra of ethyl hept-6-enoate serves as a practical and in-depth guide to the application of NMR spectroscopy in modern chemical research. By understanding the fundamental principles of chemical shift, coupling constants, and integration, and by leveraging the power of advanced 2D NMR techniques, researchers can confidently elucidate and verify the structures of novel compounds. The protocols and interpretations presented herein provide a robust framework for obtaining and analyzing high-quality NMR data, an essential skill for professionals in the fields of chemistry and drug development.

References

-

PubChem. Ethyl 6-heptenoate | C9H16O2 | CID 560341. [Link]

-

ChemAxon. NMR Predictor. [Link]

-

Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (1997). NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. The Journal of Organic Chemistry, 62(21), 7512–7515. [Link]

-

PROSPRE. 1H NMR Predictor. [Link]

-

University of California, Los Angeles. Spectroscopy Tutorial: Esters. [Link]

-

NMRDB.org. Simulate and predict NMR spectra. [Link]

-

Nuzillard, J.-M. (2019). The COSY and HMBC correlations are referenced according to the pairs of... ResearchGate. [Link]

-

Mao, J.-D., & Schmidt-Rohr, K. (2004). Structural environments of carboxyl groups in natural organic molecules from terrestrial systems. Part 2: 2D NMR spectroscopy. Geochimica et Cosmochimica Acta, 68(19), 3929-3943. [Link]

-

NMRDB.org. Predict 1H proton NMR spectra. [Link]

-

Eliason, R., & Meiler, J. (2011). Structure Identification of Novel Compounds using simple IR, 1H and 13C NMR spectroscopy and Computational Tools. [Link]

-

San Diego State University. Common 2D (COSY, HSQC, HMBC). [Link]

-

Gupta, P. (2022, August 7). Predict NMR spectra in seconds | Free Application | NMR Analysis | 1H NMR | 13C NMR [Video]. YouTube. [Link]

-

Allwood, D. (2020, August 10). 2D NMR Spectroscopy: COSY, HSQC (HMQC) and HMBC [Video]. YouTube. [Link]

-

Columbia University. HSQC and HMBC | NMR Core Facility. [Link]

-

Chegg. (2021, April 25). Solved The NMR spectra of | Chegg.com. [Link]

-

Reddit. (2024, February 7). Is there a website for common 1H or 13C NMR spectra for known compounds? r/OrganicChemistry. [Link]

-

Nowick, J. S. (2011, December 1). Lecture 22. Aspects of COSY, HMQC, HMBC, and Related Experiments [Video]. YouTube. [Link]

-

Rao Padidela, S. (2025, January 9). Why do carboxylic acid esters have larger NMR chemical shift than carbonates? ResearchGate. [Link]

-

Wiley Science Solutions. Spectral Databases. [Link]

-

University of Wisconsin-Madison. NMR Spectroscopy :: 13C NMR Chemical Shifts. [Link]

-

Pirrung, M. C., & Nalbandian, C. J. (2018). A Complete 1 H and 13 C NMR Data Assignment for Three 3-[Substituted methylidene]-1H,3H-naphtho-[1,8-cd]-pyran-1-ones. Molbank, 2018(4), M1020. [Link]

Sources

- 1. scs.illinois.edu [scs.illinois.edu]

- 2. nmr.chem.columbia.edu [nmr.chem.columbia.edu]

- 3. reddit.com [reddit.com]

- 4. orgchemboulder.com [orgchemboulder.com]

- 5. docs.chemaxon.com [docs.chemaxon.com]

- 6. PROSPRE [prospre.ca]

- 7. Simulate and predict NMR spectra [nmrdb.org]

- 8. Predict 1H proton NMR spectra [nmrdb.org]

- 9. youtube.com [youtube.com]

- 10. This compound | C9H16O2 | CID 560341 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 11. myneni.princeton.edu [myneni.princeton.edu]

- 12. researchgate.net [researchgate.net]

- 13. 7) Common 2D (COSY, HSQC, HMBC) | SDSU NMR Facility – Department of Chemistry [nmr.sdsu.edu]

- 14. youtube.com [youtube.com]

- 15. m.youtube.com [m.youtube.com]

Decoding the Molecular Blueprint: An In-depth Technical Guide to the Mass Spectrometry Fragmentation Pattern of Ethyl 6-heptenoate

For Immediate Release

Gaithersburg, MD – January 12, 2026 – This whitepaper provides a detailed analysis of the electron ionization (EI) mass spectrometry fragmentation pattern of Ethyl 6-heptenoate (C9H16O2). Authored for researchers, scientists, and professionals in drug development and analytical chemistry, this guide elucidates the core fragmentation pathways, offering a predictive framework for interpreting the mass spectrum of this unsaturated ester. By dissecting the underlying mechanisms, this document aims to enhance the structural elucidation capabilities within modern analytical laboratories.

Introduction: The Analytical Significance of this compound

This compound is a fatty acid ethyl ester (FAEE) characterized by a terminal double bond in its acyl chain. The presence of both an ester functional group and a site of unsaturation makes its mass spectral behavior a compelling case study for understanding the interplay of different fragmentation drivers. Electron ionization (EI) mass spectrometry, a cornerstone technique for the analysis of volatile and semi-volatile organic compounds, induces reproducible fragmentation patterns that serve as a molecular fingerprint.[1][2] A thorough understanding of these patterns is paramount for unambiguous compound identification in complex matrices.

This guide will explore the principal fragmentation mechanisms governing the dissociation of the this compound molecular ion, including the McLafferty rearrangement, alpha-cleavage, and other significant bond scissions. The rationale behind the formation of key fragment ions will be discussed, supported by established principles of mass spectrometry.

Experimental Context: Electron Ionization Mass Spectrometry